The compound is derived from pyridine derivatives, specifically incorporating a trifluoromethyl group. Its molecular formula is , with a molecular weight of 191.15 g/mol. The IUPAC name for this compound is (1R)-2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanol, indicating its stereochemistry and functional groups. It is primarily used in research settings for its potential biological activity and as a building block in organic synthesis.
The synthesis of 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol typically involves several steps:
Key parameters in the synthesis include:
The molecular structure of 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol features a central carbon atom bonded to three fluorine atoms (trifluoromethyl group), a hydroxyl group (-OH), and a pyridine ring.
Property | Value |
---|---|
Molecular Formula | C8H8F3NO |
Molecular Weight | 191.15 g/mol |
IUPAC Name | (1R)-2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanol |
InChI Key | NXMDTHFVXWOHBB-SSDOTTSWSA-N |
The presence of the trifluoromethyl group significantly influences the compound's polarity and solubility characteristics, making it suitable for various applications .
The compound can undergo several chemical reactions:
For oxidation reactions, potassium permanganate is commonly employed, while reduction processes may utilize sodium borohydride. Substitution reactions often require specific solvents and temperatures to ensure high yields .
The mechanism of action for 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability:
The applications of 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol are diverse:
Catalytic asymmetric reduction represents the predominant method for synthesizing enantioenriched 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethan-1-ol, a pivotal chiral building block in pharmaceutical chemistry. This approach leverages chiral catalysts to differentiate prochiral faces of the ketone precursor, 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanone. Transition metal catalysts, particularly those based on iridium or rhodium complexes coordinated with chiral phosphine ligands, achieve high enantioselectivity (>90% enantiomeric excess) under mild hydrogenation conditions (25–50°C, 10–50 bar H₂). For example, Ir-(S)-BINAP systems facilitate asymmetric hydrogenation of sterically demanding trifluoromethyl ketones, benefiting from ligand-accelerated catalysis [5] [9].
Organocatalytic strategies employ chiral cinchona alkaloid derivatives or thiourea-based catalysts to mediate enantioselective hydride transfer. The mechanism involves a bifunctional activation mode: the Lewis basic site binds the ketone carbonyl, while a Bronsted acidic proton (e.g., thiourea N-H) directs hydride delivery from reductants like Hantzsch ester. Modifications at the C6´-position of cinchonidine scaffolds with electron-withdrawing groups (e.g., nitro, triflate) enhance enantiocontrol by modulating catalyst acidity and steric bulk, as evidenced by 95% enantiomeric excess in model substrates [2] [8].
Table 1: Performance of Catalytic Systems for Asymmetric Reduction
Catalyst Type | Reductant | Temperature (°C) | Enantiomeric Excess (%) | Reference |
---|---|---|---|---|
Ir-(S)-SegPhos | H₂ (50 bar) | 25 | 92 | [9] |
Rh-(R)-BINAP/diamine | H₂ (30 bar) | 40 | 88 | [5] |
Cinchonidine-thiourea | Hantzsch ester | -20 | 95 | [2] |
(DHQD)₂PHAL | NaBH₄ | 0 | 82 | [6] |
Whole-cell biocatalysis exploits the innate enantioselectivity of microbial enzymes to reduce 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanone to its (S)- or (R)-alcohol isomer. Saccharomyces cerevisiae (baker’s yeast) expresses alcohol dehydrogenases that preferentially generate (S)-alcohols with 70–85% enantiomeric excess, albeit with competing carbonyl reductase activity requiring glucose cosubstrates for cofactor regeneration [7] [10]. Engineered Lactobacillus kefir strains expressing recombinant ketoreductases achieve complementary (R)-selectivity (>95% enantiomeric excess) by leveraging intracellular NADPH recycling systems.
Critical challenges include substrate uptake limitations across cell membranes and byproduct formation from endogenous metabolism. Immobilization of Rhodococcus erythropolis cells in alginate beads enhances operational stability, enabling 5 reaction cycles with <15% activity loss. Additionally, biphasic reaction systems (e.g., water:isooctane) mitigate substrate/product inhibition, improving conversion yields to >90% at 100 mM substrate loading [7].
Table 2: Biocatalytic Reduction Parameters and Outcomes
Biocatalyst | Cofactor Regeneration | Solvent System | Conversion (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Saccharomyces cerevisiae | Glucose/endogenous | Aqueous buffer | 75 | 78 (S) |
Lactobacillus kefir (engineered) | Isopropanol | Water:isooctane (1:1) | 95 | 96 (R) |
Rhodococcus erythropolis (immobilized) | Glucose dehydrogenase | Aqueous buffer | 92 | 90 (S) |
Temperature profoundly influences enantioselectivity in both chemical and enzymatic reductions. For organocatalyzed reactions, lowering temperatures to –20°C to –40°C enhances enantiomeric excess by 10–25% by decelerating non-selective background reactions and stabilizing catalyst-substrate adducts [2]. Conversely, whole-cell systems exhibit optimal activity at 25–30°C, with colder temperatures reducing membrane fluidity and enzyme kinetics.
Solvent polarity modulates hydrogen bonding in organocatalysis: apolar solvents (e.g., toluene) improve enantioselectivity for cinchona alkaloid catalysts by minimizing competitive solvation. Biocatalytic reductions require aqueous-organic interfaces, with log P values >2.0 (e.g., isooctane, hexane) preserving cell viability. Additives such as dimethyl sulfoxide (10% v/v) enhance substrate solubility in aqueous phases, boosting conversion by 30% [7] [10].
Catalyst loading and substrate-to-catalyst ratios critically impact cost efficiency. Chemical catalysts achieve turnover numbers >500 at 0.1–1.0 mol% loading with high-pressure hydrogenation, whereas biocatalysts require higher biomass loadings (10–20 gₛcᵦwₑₗₛ/gₛᵤᵦₛₜᵣₐₜₑ) but operate at ambient pressure.
Enantioselectivity: Enzymatic reductions consistently deliver higher enantiomeric excess (typically 90–99%) due to the rigid chiral environment of enzyme active sites. Chemical catalysts provide more tunable stereoselectivity through ligand design but require extensive screening to match enzymatic performance for sterically demanding substrates like 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanone [5] [7].
Functional group tolerance: Organometallic catalysts are sensitive to heteroatom-containing substrates (e.g., pyridines), often requiring protective group strategies. Biocatalysts exhibit superior compatibility with polar functionalities but may suffer from inhibition by high trifluoromethyl ketone concentrations (>200 mM) [10].
Scalability and sustainability: Chemical hydrogenation operates effectively at industrial scales (up to 1000 L) with established catalyst recovery protocols. Biocatalytic systems offer greener profiles (aqueous solvents, ambient temperatures) but face challenges in reactor design for gas-liquid-solid mass transfer and downstream product isolation.
Operational complexity: Enzymatic processes require stringent control of pH, temperature, and sterility to maintain cell viability, increasing operational costs. Chemical methods demand specialized equipment for high-pressure or low-temperature conditions but enable faster reaction kinetics (1–6 hours vs. 12–48 hours for biocatalysis) [7] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0